4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride is a heterocyclic acid chloride featuring a fused pyrazolo-pyridine scaffold. Its structure includes a reactive carbonyl chloride group at position 3, making it a versatile intermediate in organic synthesis, particularly for forming amide bonds in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQYCILRTKIPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)Cl)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664678 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307307-99-9 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307307-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a 1,3-dipolar cycloaddition reaction.
Hydrogenation: The resulting pyrazole derivative undergoes hydrogenation to yield the partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Alcohols and Amines: Formed through reduction.
Carboxylic Acids: Formed through oxidation.
Scientific Research Applications
Synthesis of Bioactive Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the introduction of diverse functional groups that can enhance biological activity.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic substitution | Various substituted pyrazolopyridines | |
| Coupling reactions | Anticancer agents | |
| Formation of heterocycles | Novel antimicrobial agents |
Pharmaceutical Applications
The compound has been explored for its potential in developing new pharmaceuticals. Its derivatives have shown promise in treating various conditions including cancer and infectious diseases.
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited potent cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
Drug Delivery Systems
Research has indicated that this compound can be utilized in drug delivery systems. When conjugated with polymers or nanoparticles, it enhances the solubility and bioavailability of poorly soluble drugs.
Table 2: Drug Delivery Systems Utilizing this compound
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Functional Group and Reactivity
The reactivity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives is heavily influenced by their functional groups:
*Calculated based on molecular formula.
†Derived from PubChem data .
Research Findings and Industrial Relevance
- The carbonyl chloride’s role in amide bond formation is critical for drug discovery.
- The methanamine dihydrochloride is marketed by suppliers like ECHEMI for industrial-scale applications, highlighting its commercial importance .
- Comparative studies on reaction efficiency (e.g., coupling yields with amines) between the carbonyl chloride and other acylating agents (e.g., carbaldehyde-derived active esters) would further elucidate its synthetic advantages.
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride is a compound belonging to the pyrazolo-pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl chloride
- Molecular Formula : C8H8ClN2O
- Molecular Weight : 184.61 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of this compound can act as inhibitors for several kinases and enzymes involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the potential of this compound in photodynamic therapy (PDT) and as an anticancer agent. For instance:
- Photodynamic Activity : A derivative of this compound demonstrated significant phototoxic activity against A375 melanoma cells with an IC50 value of 31 nM. This suggests strong potential for use in targeted cancer therapies .
- Cell Line Studies : The compound has shown efficacy against various cancer cell lines including esophageal adenocarcinoma (OE19) and urinary bladder carcinoma (HT1376), with IC50 values of 63 nM and 73 nM respectively .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes:
- Casein Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of casein kinase 1D/E, which is implicated in various cellular processes including cell division and differentiation .
Study on PDT Sensitizers
A study conducted by Pereira et al. explored the synthesis and biological assessment of novel chlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine structures. The findings indicated enhanced intracellular accumulation and phototoxicity in melanoma cells compared to other derivatives .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Chlorin 5a | A375 | 31 |
| Chlorin 5a | OE19 | 63 |
| Chlorin 5a | HT1376 | 73 |
Safety Profile
The safety profile of this compound indicates potential hazards:
Q & A
Basic Questions
Q. What synthetic methods are commonly used to prepare 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride, and what intermediates are critical?
- The compound is synthesized via oxidation and cyclization steps. Key intermediates include hydroxylated precursors, which are oxidized using MnO₂ in chloroform, followed by intramolecular cyclization with methylsulfonyloxy (OMs) as a leaving group. This method achieves an overall yield of 39.5% . Alternative routes involve carboxamide formation through reactions with heterocyclic amines or diazonium salts .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- 1H/13C NMR confirms hydrogen/carbon environments and structural integrity, while IR spectroscopy identifies carbonyl and heterocyclic functionalities. Mass spectrometry (HRMS) validates molecular weight and purity. Elemental analysis further corroborates composition .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazardous waste must be segregated and disposed of via professional biohazard services to prevent environmental contamination. Proper personal protective equipment (PPE) and fume hoods are mandatory during synthesis .
Advanced Research Questions
Q. How can the oxidation step in synthesis be optimized to enhance yield and purity?
- Comparative studies of oxidizing agents (e.g., MnO₂ vs. Dess–Martin periodinane) suggest that solvent choice (chloroform vs. dichloromethane) and reaction time significantly impact efficiency. For example, Dess–Martin periodinane in dichloromethane selectively oxidizes mono-alcohol derivatives to aldehydes, crucial for photodynamic therapy applications .
Q. How do structural modifications to the pyrazolo[1,5-a]pyridine scaffold influence biological activity in drug design?
- Introducing substituents like aldehyde groups (e.g., in fused chlorins) enhances targeting of cancer stem cells in endometrial cancer. Conversely, carboxamide derivatives exhibit antiproliferative effects in lung adenocarcinoma models, highlighting the role of electronic and steric properties in structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in spectral data during characterization?
- Cross-validation using 2D NMR (COSY, HSQC) clarifies ambiguous peaks, while X-ray crystallography resolves stereochemical uncertainties. Discrepancies in elemental analysis may require repurification via recrystallization or column chromatography .
Q. How is this compound utilized in activatable photosensitizers for targeted cancer therapy?
- The compound serves as a precursor for synthesizing fused chlorins, which are activated by endogenous enzymes or nucleic acids in cancer cells. These photosensitizers generate reactive oxygen species (ROS) upon light exposure, selectively destroying endometrial cancer stem cells .
Methodological Insights
-
Synthetic Optimization Table
Step Reagents/Conditions Yield Key Reference Hydroxyl Oxidation MnO₂, CHCl₃, RT 39.5% Cyclization OMs, reflux - Aldehyde Derivatization Dess–Martin periodinane, CH₂Cl₂ >50% -
Application in Photodynamic Therapy
- Mechanism : Fused chlorins derived from the compound are activated by cancer-specific biomarkers (e.g., enzymes), enabling ROS generation under light irradiation .
- Experimental Design : In vitro assays using endometrial cancer stem cells validate targeting efficacy via flow cytometry and ROS detection kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
